molecular formula C16H30N2Sn B2480456 4-(Tributylstannyl)pyrimidine CAS No. 332133-92-3

4-(Tributylstannyl)pyrimidine

Cat. No.: B2480456
CAS No.: 332133-92-3
M. Wt: 369.14
InChI Key: HQMLIWXIPSYXMY-UHFFFAOYSA-N
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Description

4-(Tributylstannyl)pyrimidine is an organotin compound with the molecular formula C16H30N2Sn. It is a derivative of pyrimidine, where a tributylstannyl group is attached to the fourth position of the pyrimidine ring.

Mechanism of Action

Target of Action

4-(Tributylstannyl)pyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects . The primary targets of pyrimidine derivatives include various enzymes, membrane receptors, transporters, and ion channels . .

Mode of Action

Pyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some pyrimidine analogs act as anticancer agents through diverse mechanisms, including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of reactive oxygen species (ROS), and induction of apoptosis .

Biochemical Pathways

Pyrimidines play a crucial role in various biochemical pathways. They are essential components of nucleic acids (DNA and RNA) and participate in the regulation of enzymatic reactions . The de novo synthesis of pyrimidines involves several steps, including the formation of deoxyribonucleotides and the balancing of nucleotide pools . .

Pharmacokinetics

It’s predicted to have strong plasma protein binding, low to high gastrointestinal absorption, and potential efflux by p-glycoprotein . It’s also predicted to be metabolized by CYP3A4 .

Result of Action

Pyrimidine derivatives are known to have significant cytotoxic effects against certain cell lines . They can also induce apoptosis and increase ROS production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH, alkalinity, and the presence of certain ions can affect the degradation of pyrimidine compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Tributylstannyl)pyrimidine can be synthesized through several methods. One common approach involves the reaction of pyrimidine with tributyltin hydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran. The process involves the formation of a stannyl radical, which subsequently reacts with the pyrimidine ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Tributylstannyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Tributylstannyl)pyrimidine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tributylstannyl)pyrimidine
  • 5-(Tributylstannyl)pyrimidine
  • 2-(Tributylstannyl)pyridine

Comparison

4-(Tributylstannyl)pyrimidine is unique due to the position of the stannyl group on the pyrimidine ring, which influences its reactivity and applications. Compared to its analogs, it may offer different reactivity patterns and selectivity in chemical reactions, making it a valuable compound in specific synthetic applications .

Properties

IUPAC Name

tributyl(pyrimidin-4-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMLIWXIPSYXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332133-92-3
Record name 4-(tributylstannyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5.8 ml of a hexane solution containing 2.52 mol of n-butyllithium was slowly added dropwise into a solution of 20 ml of tetrahydrofuran containing 2.5 ml of 2,2,6,6-tetramethylpiperidine. After stirring at 0° C. for 30 minutes, a mixture of 0.98 ml of pyrimidine, 4.6 ml of tri-n-butyltin chloride and 20 ml of tetrahydrofuran was slowly added dropwise thereinto. After stirring at −78° C. for 4 hours, water was added to the reaction solution and then extracted with ethyl acetate. The organic phase was washed with brine and the solvent was removed. Then, the residue was subjected to silica gel column chromatography to elute with hexane/ethyl acetate (10:1), to give 474 mg of the target compound.
Quantity
0.98 mL
Type
reactant
Reaction Step One
Name
tri-n-butyltin chloride
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
2.52 mol
Type
reactant
Reaction Step Four
Quantity
5.8 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

58.0 ml of a hexane solution containing 2.52 mol of n-butyllithium was slowly added dropwise into a solution of 200 ml of tetrahydrofuran containing 25.0 mol of 2,2,6,6-tetramethylpiperidine at −30° C. After stirring at 0° C. for 30 minutes, a mixture of 9.1 ml of pyridazine, 46.0 ml of tri-n-butyltin chloride and 100 ml of tetrahydrofuran was slowly added dropwise thereinto at −78° C. After stirring at −78° C. for 4 hours, water was added to the reaction solution and then extracted with ethyl acetate. The organic phase was washed with brine and the solvent was removed. Then, the residue was subjected to NH-silica gel (Fuji Silicia) column chromatography and eluted with hexane/ethyl acetate (10:1). Then, it was subjected to silica gel chromatography and eluted with hexane/ethyl acetate (10:1) and then with hexane/ethyl acetate (1:1), to give 6.6 g of the target compound.
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
tri-n-butyltin chloride
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.52 mol
Type
reactant
Reaction Step Three
Quantity
58 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

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